(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the hydrazine and pyrazole moieties. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cresol: A group of aromatic organic compounds with similar phenolic structures.
Thiazole derivatives: Compounds with a thiazole ring, sharing structural similarities with the thiazole moiety in the compound.
Hydrazine derivatives: Compounds containing hydrazine groups, similar to the hydrazine moiety in the compound.
Uniqueness
(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16F3N5OS |
---|---|
Molecular Weight |
443.4g/mol |
IUPAC Name |
5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[[2-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H16F3N5OS/c1-12-7-9-14(10-8-12)17-11-31-20(25-17)29-19(30)18(13(2)28-29)27-26-16-6-4-3-5-15(16)21(22,23)24/h3-11,28H,1-2H3 |
InChI Key |
MGVOVKAJATYOLO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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